

# molecular structure of 2-fluorobenzenesulfonyl fluoride

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## Compound of Interest

Compound Name: 2-fluorobenzenesulfonyl fluoride

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## An In-depth Technical Guide to the Molecular Structure and Applications of **2-Fluorobenzenesulfonyl Fluoride**

**Executive Summary:** **2-Fluorobenzenesulfonyl fluoride** is a pivotal reagent in modern medicinal chemistry and chemical biology. Its unique molecular architecture, featuring two distinct fluorine environments, underpins its utility as a versatile chemical probe and a key connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in the development of covalent therapeutics and complex molecular assemblies. We delve into the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: A Modern Covalent Warhead

**2-Fluorobenzenesulfonyl fluoride** (CAS No. 52200-99-4) is an aromatic organic compound with the chemical formula  $C_6H_4F_2O_2S$ .<sup>[1]</sup> Its structure is characterized by a benzene ring substituted at the ortho position with a fluorine atom and a sulfonyl fluoride ( $-SO_2F$ ) functional group. This substitution pattern gives rise to distinct physical and chemical properties that have positioned it as a compound of significant interest.

The resurgence of covalent drugs has highlighted the need for electrophilic "warheads" with tunable reactivity and high stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis while maintaining selective reactivity with strong nucleophiles.<sup>[2]</sup> This balanced reactivity profile is central to their use in

targeting nucleophilic amino acid residues (such as lysine, serine, or tyrosine) in proteins, forming stable covalent bonds.<sup>[1]</sup> Consequently, **2-fluorobenzenesulfonyl fluoride** serves as a foundational scaffold for designing highly specific covalent inhibitors and chemical probes.

Furthermore, the sulfonyl fluoride moiety is the cornerstone of SuFEx click chemistry, a powerful set of reactions for reliably building robust S-O or S-N linkages.<sup>[1]</sup> The presence of the second fluorine atom on the aromatic ring allows for further synthetic modification or can be used to modulate the electronic properties and reactivity of the sulfonyl fluoride group.

## Molecular Structure and Physicochemical Properties

### Core Structure and Conformational Analysis

The molecular structure of **2-fluorobenzenesulfonyl fluoride** consists of a planar benzene ring with the sulfonyl fluoride group and a fluorine atom attached to adjacent carbon atoms (C1 and C2, respectively).

While a definitive crystal structure for **2-fluorobenzenesulfonyl fluoride** is not publicly available, structural data from closely related aromatic sulfonyl fluorides provide critical insights.<sup>[2]</sup>

- **S-F Bond:** The sulfur-fluorine bond in the  $\text{-SO}_2\text{F}$  group is notably short and strong. In analogous structures, this bond length is approximately 1.546 Å, which is considerably shorter and more robust than the corresponding S-Cl bond in sulfonyl chlorides (~2.019 Å).<sup>[2]</sup> This accounts for the enhanced thermal and chemical stability of sulfonyl fluorides.
- **Conformation:** The  $\text{-SO}_2\text{F}$  group is not coplanar with the benzene ring. X-ray crystallography on similar compounds reveals that one of the sulfonyl oxygens and the fluorine atom of the  $\text{-SO}_2\text{F}$  group are positioned above and below the plane of the aromatic ring. For example, the torsion angle between the C1-C2 bond of the ring and the S-F bond can be around 60-70°, a conformation that minimizes steric hindrance and influences intermolecular interactions.<sup>[2]</sup>

## Physicochemical Data

The key quantitative properties of **2-fluorobenzenesulfonyl fluoride** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	52200-99-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	178.16 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	
Density	~1.421 g/mL at 25 °C	
Boiling Point	90-94 °C at 10 Torr	<a href="#">[3]</a>
Refractive Index (n/D)	1.476	<a href="#">[1]</a>
Flash Point	106.67 °C	<a href="#">[1]</a>

## Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure requires detailed spectroscopic analysis. While fully assigned spectra for this specific compound are not widely published, the expected features can be reliably predicted based on established principles of NMR, IR, and MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of **2-fluorobenzenesulfonyl fluoride**, particularly due to the presence of the <sup>19</sup>F nucleus.

- <sup>19</sup>F NMR: As a spin-½ nucleus with 100% natural abundance, <sup>19</sup>F NMR is highly sensitive.[\[4\]](#) The spectrum of **2-fluorobenzenesulfonyl fluoride** is expected to show two distinct signals:
  - Sulfonyl Fluoride (-SO<sub>2</sub>F): Aryl sulfonyl fluorides typically resonate in the range of +60 to +70 ppm relative to CFCl<sub>3</sub>.[\[5\]](#)[\[6\]](#) This signal will likely appear as a doublet due to coupling with the ortho C-H proton.
  - Aromatic Fluoride (Ar-F): The fluorine atom attached directly to the benzene ring is expected to have a chemical shift in the region of -110 to -120 ppm.[\[5\]](#) Its multiplicity will be complex due to couplings with adjacent aromatic protons.

- $^1\text{H}$  NMR: The proton spectrum will be complex and characteristic of a 1,2-disubstituted benzene ring. Four protons are expected in the aromatic region (~7.0-8.5 ppm), exhibiting complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.
- $^{13}\text{C}$  NMR: Standard proton-decoupled  $^{13}\text{C}$  NMR spectra for compounds containing fluorine can be complex due to strong, long-range carbon-fluorine couplings.<sup>[7]</sup> The spectrum is expected to show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (C-F and C-SO<sub>2</sub>F) will appear as doublets with large one-bond coupling constants ( $^1\text{JCF}$ ). Other carbons will also exhibit smaller, long-range C-F couplings.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational frequencies for **2-fluorobenzenesulfonyl fluoride** would include:

- S=O Stretching: Strong, characteristic absorption bands for asymmetric and symmetric stretching of the sulfonyl group, typically found around 1380-1415 cm<sup>-1</sup> and 1180-1200 cm<sup>-1</sup>, respectively.
- S-F Stretching: A strong band expected in the region of 800-850 cm<sup>-1</sup>.
- C-F Stretching: A strong absorption typically found in the 1200-1300 cm<sup>-1</sup> range.
- Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

## Mass Spectrometry (MS)

In mass spectrometry, **2-fluorobenzenesulfonyl fluoride** (MW: 178.16) is expected to show a clear molecular ion peak (M<sup>+</sup>) at m/z  $\approx$  178. The isotopic pattern will be characteristic for a compound containing sulfur. Common fragmentation pathways would likely involve the loss of the sulfonyl fluoride group (-SO<sub>2</sub>F) or its components.

## Synthesis and Reactivity

### Synthetic Protocol: Halogen Exchange

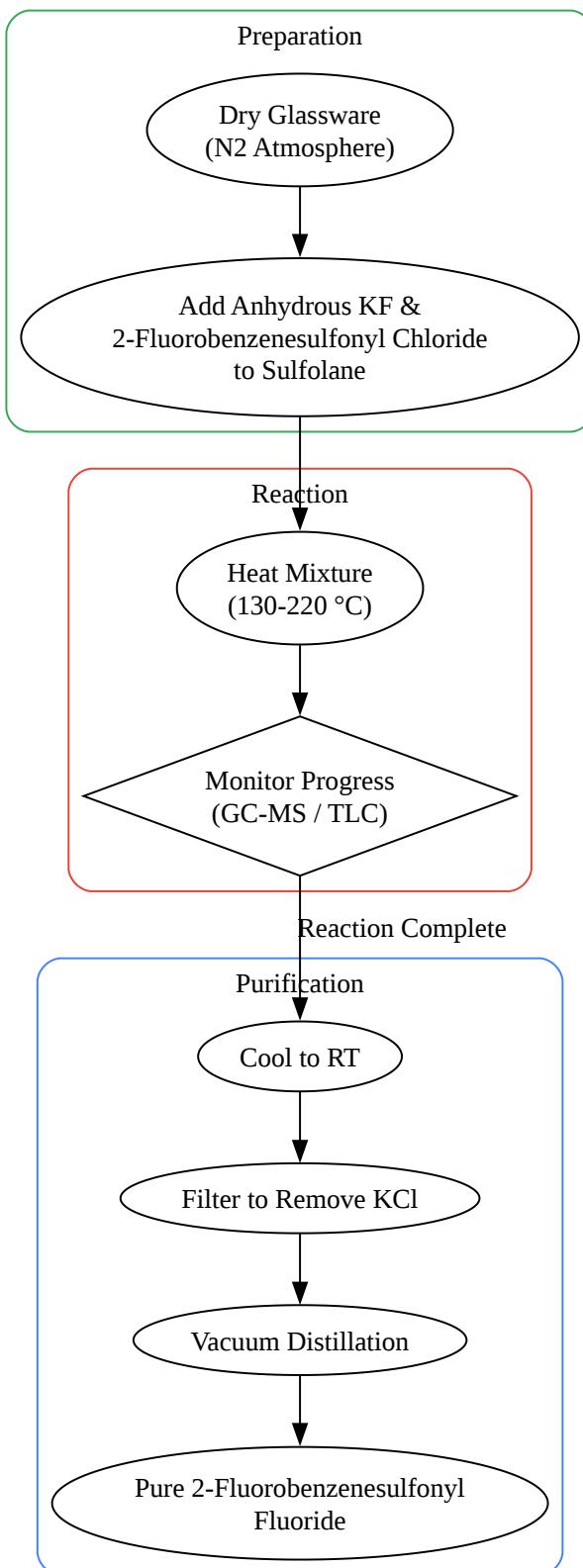
The most common and reliable method for synthesizing aryl sulfonyl fluorides is through halogen exchange from the corresponding aryl sulfonyl chloride. This approach leverages the

high stability of the S-F bond as a thermodynamic driving force.

Protocol: Synthesis of **2-Fluorobenzenesulfonyl Fluoride** from 2-Fluorobenzenesulfonyl Chloride

- Objective: To prepare **2-fluorobenzenesulfonyl fluoride** via nucleophilic fluoride exchange on 2-fluorobenzenesulfonyl chloride.
- Reagents:
  - 2-Fluorobenzenesulfonyl chloride (1.0 eq)
  - Anhydrous potassium fluoride (KF, ~2-3 eq)
  - Polar aprotic solvent (e.g., Sulfolane or anhydrous Acetonitrile)[8]
- Procedure:
  - Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen or argon atmosphere.
  - Reagent Addition: Anhydrous potassium fluoride is added to the flask, followed by the solvent (e.g., sulfolane). The precursor, 2-fluorobenzenesulfonyl chloride, is then added to the stirred suspension.
  - Reaction: The reaction mixture is heated to a temperature between 130 °C and 220 °C.[8] The optimal temperature depends on the solvent used. The progress of the reaction can be monitored by GC-MS or TLC.
  - Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium chloride (KCl) byproduct is removed by filtration.
  - Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield **2-fluorobenzenesulfonyl fluoride** as a clear liquid.
- Self-Validation and Trustworthiness: The purity of the final product must be confirmed using the analytical methods described in Section 3.0.  $^{19}\text{F}$  NMR is particularly effective for

confirming the complete conversion of the  $-\text{SO}_2\text{Cl}$  group to  $-\text{SO}_2\text{F}$ , as the signal for the sulfonyl fluoride will be distinct from any starting material.



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## Chemical Reactivity: The SuFEx Mechanism

The reactivity of **2-fluorobenzenesulfonyl fluoride** is dominated by the electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, phenols, alcohols) in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).

The mechanism involves the direct attack of the nucleophile on the sulfur center, forming a pentavalent intermediate. The fluoride ion is an excellent leaving group, and its expulsion drives the reaction to completion, forming a stable sulfonate ester or sulfonamide linkage. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, enhancing its reactivity.

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// Edges Reactants -> Intermediate [label="Nucleophilic Attack on Sulfur"]; Base -> Reactants [label="Activates\nNucleophile", style=dashed, arrowhead=odot]; Intermediate -> Products [label="Fluoride Expulsion\n(Leaving Group)", color="#EA4335", penwidth=2]; } doto Generalized mechanism for the SuFEx reaction.
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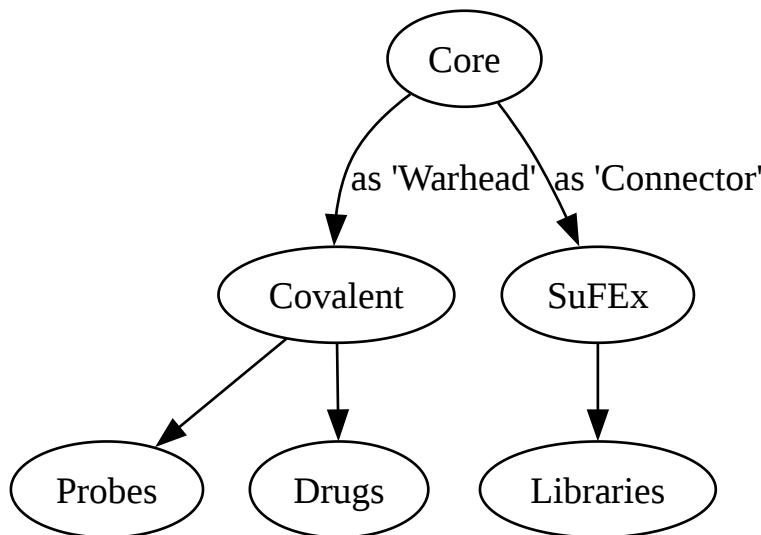
## Applications in Drug Discovery and Chemical Biology

The unique stability-reactivity profile of the sulfonyl fluoride group makes it an invaluable tool for the modern drug hunter.

- Covalent Probes: The  $-\text{SO}_2\text{F}$  group can form stable, covalent bonds with nucleophilic side chains of amino acids like serine, threonine, tyrosine, and lysine. This allows for the development of highly selective and potent irreversible inhibitors. By incorporating the **2-**

**fluorobenzenesulfonyl fluoride** scaffold, researchers can design probes to map protein binding sites or develop drugs with prolonged pharmacodynamic effects.

- SuFEx Click Chemistry: As a reliable and orthogonal reaction, SuFEx allows for the modular assembly of complex molecules. **2-Fluorobenzenesulfonyl fluoride** can act as a versatile linker, connecting different molecular fragments (e.g., a targeting moiety and a payload) with a robust sulfonate or sulfonamide bridge. This is particularly powerful in fragment-based drug discovery and the synthesis of libraries of compounds for high-throughput screening.



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## Handling and Safety

**2-Fluorobenzenesulfonyl fluoride** is a reactive chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.<sup>[1]</sup> It is also harmful if swallowed or inhaled.<sup>[9]</sup> All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.<sup>[9]</sup>

## Conclusion

**2-Fluorobenzenesulfonyl fluoride** is more than a simple fluorinated aromatic compound; it is a precision tool for modern chemical science. Its molecular structure, defined by the stable yet reactive sulfonyl fluoride group and an ortho-fluorine substituent, provides a unique platform for

innovation. By understanding its fundamental properties—from spectroscopic signatures and conformational preferences to its predictable reactivity in SuFEx reactions—researchers can fully leverage its potential in designing next-generation covalent therapeutics, sophisticated biological probes, and complex molecular systems. This guide serves as a foundational resource for scientists aiming to harness the power of this versatile chemical entity.

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